molecular formula C17H15IN2O3 B15225776 Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate

Katalognummer: B15225776
Molekulargewicht: 422.22 g/mol
InChI-Schlüssel: VTTOBPHJDIPAST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is a complex organic compound with a unique structure that includes an indole core, an iodine atom, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the nitro group will produce an amine.

Wissenschaftliche Forschungsanwendungen

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methyl-1H-indole-5-carboxylate is unique due to the presence of the iodine atom and the specific arrangement of functional groups

Eigenschaften

Molekularformel

C17H15IN2O3

Molekulargewicht

422.22 g/mol

IUPAC-Name

methyl 2-(3-aminophenyl)-6-hydroxy-3-iodo-1-methylindole-5-carboxylate

InChI

InChI=1S/C17H15IN2O3/c1-20-13-8-14(21)12(17(22)23-2)7-11(13)15(18)16(20)9-4-3-5-10(19)6-9/h3-8,21H,19H2,1-2H3

InChI-Schlüssel

VTTOBPHJDIPAST-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=CC(=C(C=C2C(=C1C3=CC(=CC=C3)N)I)C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.